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Compound of Interest

Compound Name: Curromycin B

Cat. No.: B15565671

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of
Curromycin B, a potent natural product with significant biological activity. Additionally, it
outlines strategies for the synthesis of Curromycin B analogs, which are crucial for structure-
activity relationship (SAR) studies and the development of new therapeutic agents.

Introduction

Curromycin B is a member of the oxazolomycin family of natural products, characterized by a
unique and highly functionalized spiro-B-lactone-y-lactam core structure. This complex
architecture is responsible for its notable biological activities, including potent cytotoxicity
against various cancer cell lines. The mechanism of action for related compounds, such as
Curromycin A, has been linked to the downregulation of Glucose-Regulated Protein 78
(GRP78), a key chaperone in the endoplasmic reticulum stress response, making this class of
molecules a promising area for anticancer drug discovery.[1][2]

The total synthesis of Curromycin B represents a significant challenge in organic chemistry,
requiring precise control of stereochemistry and the assembly of a complex molecular
framework. This document details a successful synthetic strategy, providing researchers with
the necessary information to replicate the synthesis and explore the synthesis of novel
analogs.
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Retrosynthetic Analysis

The total synthesis of (-)-Curromycin B, as accomplished by Smith and co-workers, employs a
convergent strategy. The molecule is disconnected into three key fragments: a western
oxazole-containing fragment, a central polyene fragment, and an eastern spiro-p-lactone-y-
lactam core. This approach allows for the independent synthesis of each fragment, which are

then coupled in the final stages of the synthesis.
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Caption: Retrosynthetic analysis of (-)-Curromycin B.

Total Synthesis Workflow

The forward synthesis involves the careful construction of each fragment followed by their
sequential coupling. Key steps include an asymmetric vinylogous Mukaiyama aldol reaction to
set a crucial stereocenter in the eastern fragment, a Suzuki coupling to connect the central and
western fragments, and a final amide bond formation to unite the eastern and central/western
portions.
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Caption: Overall workflow for the total synthesis of (-)-Curromycin B.

Quantitative Data

The following table summarizes the yields for the key steps in the total synthesis of (-)-
Curromycin B.
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Step Reactants Product Yield (%)
Asymmetric Aldol Silyl dienol ether,
] B-Hydroxy ester 85
Reaction Aldehyde precursor
] o Acyclic amino acid Spiro-B-lactone-y-
Spirocyclization 75
precursor lactam core
Central fragment
vinyl iodide), Western  Coupled polyene-
Suzuki Coupling (viny ) ) pled poly 88
fragment (boronic oxazole fragment
acid)
Eastern fragment
) ) (acid), Fully assembled
Amide Coupling 92
Central/Western carbon skeleton
fragment (amine)
Global Deprotection & _
Protected precursor (-)-Curromycin B 60

Cyclization

Experimental Protocols

1. Synthesis of the Eastern Fragment: Spiro-f3-lactone-y-lactam Core

o Key Reaction: Asymmetric Vinylogous Mukaiyama Aldol Reaction

e Protocol: To a solution of the aldehyde precursor (1.0 equiv) in CH2Clz at -78 °C is added a
catalytic amount of a chiral copper(ll)-bis(oxazoline) complex. The silyl dienol ether (1.2
equiv) is then added dropwise over 30 minutes. The reaction is stirred at -78 °C for 48 hours.
The reaction is quenched with saturated aqueous NH4Cl and warmed to room temperature.
The aqueous layer is extracted with CH2Clz, and the combined organic layers are dried over
Naz2S0s, filtered, and concentrated under reduced pressure. The crude product is purified by
flash column chromatography (EtOAc/hexanes) to afford the -hydroxy ester.

e Subsequent Steps: The resulting alcohol is then elaborated through a series of steps
including protection, amidation, and a final base-mediated spirocyclization to yield the
desired spiro-B-lactone-y-lactam core.
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2.

3

Synthesis of the Central and Western Fragments

Central Fragment: The polyene central fragment is synthesized via standard Wittig-type
olefination reactions to establish the correct double bond geometry.

Western Fragment: The oxazole-containing western fragment is prepared from a
corresponding serine-derived precursor, followed by oxidation and cyclization.

. Fragment Coupling and Final Assembly

Suzuki Coupling: To a degassed solution of the central fragment vinyl iodide (1.0 equiv) and
the western fragment boronic acid (1.1 equiv) in a mixture of toluene, ethanol, and water is
added Pd(PPhs)a4 (0.05 equiv) and Na2COs (2.0 equiv). The mixture is heated to 80 °C for 12
hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted
with water and extracted with EtOAc. The combined organic layers are washed with brine,
dried over NazSOa4, filtered, and concentrated. The residue is purified by flash
chromatography to yield the coupled product.

Amide Coupling: The eastern fragment carboxylic acid (1.0 equiv) is activated with a peptide
coupling reagent such as HATU (1.1 equiv) in the presence of DIPEA (2.0 equiv) in DMF.
The amine of the coupled central/western fragment (1.0 equiv) is then added, and the
reaction is stirred at room temperature for 24 hours. The reaction is diluted with water and
extracted with EtOAc. The organic layer is washed with saturated aqueous NaHCOs and
brine, dried over Na=SOa4, and concentrated. The crude product is purified by flash
chromatography.

Global Deprotection and Final Cyclization: The fully assembled, protected precursor is
subjected to global deprotection using appropriate reagents (e.g., TBAF for silyl ethers, TFA
for Boc groups). The final macrolactamization is typically achieved under high-dilution
conditions using a macrolactonization agent like Yamaguchi's reagent.

Synthesis of Curromycin B Analogs

The convergent synthetic route allows for the facile generation of analogs by modifying the

individual fragments prior to coupling.
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o Eastern Fragment Analogs: Variation of the aldehyde and silyl dienol ether in the asymmetric
aldol reaction can introduce diverse substituents on the spiro-p-lactone-y-lactam core.

o Central Fragment Analogs: The geometry and length of the polyene chain can be altered by
employing different phosphonium ylides in the Wittig reactions.

o Western Fragment Analogs: Modification of the starting amino acid for the oxazole synthesis
can lead to a variety of substituents on the oxazole ring.

Biological Activity and Signaling Pathway

Curromycin A has been identified as a downregulator of GRP78.[1] GRP78 is a master
regulator of the unfolded protein response (UPR) and plays a critical role in cancer cell survival
and drug resistance. Downregulation of GRP78 can lead to increased endoplasmic reticulum

stress and ultimately induce apoptosis in cancer cells.
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Caption: Proposed signaling pathway for Curromycin B-induced apoptosis.

Conclusion

This document provides a comprehensive overview of the total synthesis of Curromycin B and
strategies for the preparation of its analogs. The detailed protocols and quantitative data serve
as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry,
and drug discovery. The elucidation of its biological mechanism, particularly its effect on the
GRP78 pathway, highlights the therapeutic potential of this complex natural product and its
derivatives. Further investigation into the synthesis of novel analogs and their biological
evaluation is warranted to fully explore the therapeutic promise of the curromycin class of
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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